molecular formula C16H18ClNO2S B5257875 4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride

4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B5257875
M. Wt: 323.8 g/mol
InChI Key: QIIJLPKDIXSWGH-UHFFFAOYSA-N
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Description

4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride is a chemical compound with a complex structure that includes a benzoic acid core substituted with a methylsulfanylphenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylsulfanylbenzylamine with a benzoic acid derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Various reduced forms of the original compound.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonylaniline: A related compound with a similar structure but different functional groups.

    4-Methoxyphenylamino derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[[(4-methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S.ClH/c1-20-15-8-4-13(5-9-15)11-17-10-12-2-6-14(7-3-12)16(18)19;/h2-9,17H,10-11H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIJLPKDIXSWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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